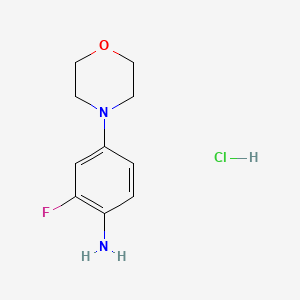

2-Fluoro-4-morpholinoaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-fluoro-4-morpholin-4-ylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXANJJLTOFWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2006276-93-1 | |

| Record name | Benzenamine, 2-fluoro-4-(4-morpholinyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2006276-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-4-morpholinoaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-Fluoro-4-morpholinoaniline hydrochloride, a fluorinated aniline derivative with significant potential as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its synthesis, physicochemical properties, spectroscopic characterization, and potential applications.

Introduction: The Strategic Importance of Fluorinated Morpholinoanilines

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. Similarly, the morpholine moiety is a privileged scaffold, often imparting favorable properties such as improved aqueous solubility and desirable pharmacokinetic profiles. The combination of these two structural features in the 2-Fluoro-4-morpholinoaniline scaffold presents a compelling starting point for the design of novel therapeutic agents.

While its isomer, 3-fluoro-4-morpholinoaniline, is widely recognized as a key intermediate in the synthesis of the oxazolidinone antibiotic Linezolid, this compound remains a less explored yet highly valuable compound.[1][2] This guide aims to shed light on the technical aspects of this compound, providing a foundation for its broader application in drug discovery programs. Several drugs, such as the antimicrobial Linezolid (Zyvox), the anticoagulant Rivaroxaban (Xarelto), and the investigational antineoplastic agents Entospletinib and Momelotinib, are derived from 4-morpholinoaniline, highlighting the therapeutic potential of this class of compounds.[2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Fluoro-4-morpholinoaniline and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Fluoro-4-(morpholin-4-yl)aniline hydrochloride | [3] |

| CAS Number | 1187582-49-5 | [4] |

| Molecular Formula | C₁₀H₁₄ClFN₂O | N/A |

| Molecular Weight | 232.68 g/mol | N/A |

| Appearance | Off-white to brown crystalline powder (predicted) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine and amine substituents. The morpholine ring will exhibit two distinct triplets corresponding to the methylene protons adjacent to the oxygen and nitrogen atoms.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the ten carbon atoms. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF). The chemical shifts of the aromatic carbons will be influenced by the electron-donating effects of the amino and morpholino groups and the electron-withdrawing effect of the fluorine atom. For the related compound 2-fluoroaniline, characteristic ¹³C NMR signals are observed.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-O-C stretching of the morpholine ring (around 1115 cm⁻¹). The spectrum of p-fluoroaniline shows characteristic bands that can be used for comparison.[6]

-

MS (Mass Spectrometry): The mass spectrum of the free base (2-Fluoro-4-morpholinoaniline) would show a molecular ion peak (M+) at m/z 196.10. The fragmentation pattern would likely involve the loss of fragments from the morpholine ring and the aniline core.[3]

Synthesis and Purification

The synthesis of 2-Fluoro-4-morpholinoaniline can be achieved through a multi-step process starting from commercially available 2-fluoro-4-bromoaniline. The following protocol is adapted from a patented synthetic method for 2-fluoro-4-substituted-amino anilines.[7]

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Protection of the Amino Group

-

To a solution of 2-fluoro-4-bromoaniline (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous pyridine (2.1 equivalents).

-

Cool the mixture to 0 °C and add pivaloyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-fluoro-4-bromophenyl)pivalamide.

Step 2: Buchwald-Hartwig Cross-Coupling

-

In a flame-dried flask under a nitrogen atmosphere, combine N-(2-fluoro-4-bromophenyl)pivalamide (1 equivalent), morpholine (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) in anhydrous dioxane.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford N-(2-fluoro-4-morpholinophenyl)pivalamide.

Step 3: Deprotection of the Amino Group

-

Dissolve N-(2-fluoro-4-morpholinophenyl)pivalamide (1 equivalent) in a 50% aqueous sulfuric acid solution.

-

Heat the mixture to 100 °C and stir for 30-60 minutes.

-

Cool the reaction mixture and carefully neutralize with an aqueous sodium hydroxide solution until the pH is weakly alkaline.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude 2-fluoro-4-morpholinoaniline.

Step 4: Formation of the Hydrochloride Salt

-

Dissolve the crude 2-fluoro-4-morpholinoaniline in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological applications of this compound are not extensively documented, its structural motifs suggest significant potential as a scaffold for the development of novel therapeutic agents.

A Versatile Building Block for Bioactive Molecules

The primary amine of 2-Fluoro-4-morpholinoaniline serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as:

-

Amide bond formation: Coupling with carboxylic acids to generate a diverse library of amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamide derivatives.

-

Reductive amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

These derivatizations allow for the exploration of a wide chemical space and the optimization of biological activity.

Potential Therapeutic Areas

Based on the known activities of structurally related compounds, derivatives of 2-Fluoro-4-morpholinoaniline could be investigated for a range of therapeutic applications:

-

Antimicrobial Agents: The structural similarity to the Linezolid intermediate suggests that derivatives may possess antibacterial properties.[1]

-

Anticancer Agents: Morpholine-containing compounds have demonstrated anticancer activity, and novel derivatives of 2-Fluoro-4-morpholinoaniline could be explored for their potential in oncology.[8]

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, and derivatives of this compound could be designed to target specific kinases involved in disease pathways.

-

CNS-active Agents: The morpholine moiety can improve blood-brain barrier permeability, making this scaffold attractive for the development of drugs targeting the central nervous system.

Caption: Potential therapeutic applications of 2-Fluoro-4-morpholinoaniline derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profiles of related compounds such as 4-morpholinoaniline and fluoroanilines provide guidance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a valuable and versatile building block for drug discovery and medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structural features offer significant potential for the development of novel therapeutic agents across a range of disease areas. This technical guide provides a solid foundation of knowledge to enable researchers to effectively utilize this compound in their research and development endeavors.

References

-

PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2010). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

-

Protheragen. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

-

Organic Spectroscopy International. (2018). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Retrieved from [Link]

- Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.

-

ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid.... Retrieved from [Link]

- Google Patents. (1975). US3900519A - Process for preparing para-fluoroanilines.

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

-

Patsnap. (2020). Synthesis method of sulfur-free 2-bromo-4-fluoroacetanilide. Retrieved from [Link]

-

2a biotech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra and the structure of drugs of the fluoroquinolone group. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoro-4-nitroaniline. John Wiley & Sons, Inc. Retrieved from [Link]

-

NIST. (n.d.). p-Fluoroaniline. National Institute of Standards and Technology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2abiotech.net [2abiotech.net]

- 5. 2-Fluoroaniline(348-54-9) 13C NMR spectrum [chemicalbook.com]

- 6. p-Fluoroaniline [webbook.nist.gov]

- 7. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 8. 2-Fluoro-4-[(morpholin-4-yl)methyl]aniline | 1342215-87-5 | SDC21587 [biosynth.com]

2-Fluoro-4-morpholinoaniline hydrochloride CAS number

An In-depth Technical Guide to 2-Fluoro-4-morpholinoaniline Hydrochloride

This guide provides a comprehensive technical overview of this compound, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Core Identity and Significance

This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its structural architecture, featuring a fluorine atom and a morpholine ring on an aniline backbone, makes it a valuable building block for the synthesis of complex therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various reaction conditions.

The primary importance of this compound lies in its role as a crucial precursor to Linezolid, a potent antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] The strategic placement of the fluoro and morpholino groups is integral to the biological activity of the final drug molecule.

The Chemical Abstracts Service (CAS) has assigned the number 1187582-49-5 to this compound.[3][4] It is crucial to distinguish this from the CAS number of its free base, 2-Fluoro-4-(morpholin-4-yl)aniline, which is 209960-29-2.[5]

Physicochemical Properties

The physicochemical properties of 2-Fluoro-4-morpholinoaniline and its hydrochloride salt are fundamental to its handling, reaction optimization, and analytical characterization.

| Property | 2-Fluoro-4-morpholinoaniline (Free Base) | This compound |

| CAS Number | 209960-29-2[5] | 1187582-49-5[3][4] |

| Molecular Formula | C₁₀H₁₃FN₂O[5] | C₁₀H₁₄ClFN₂O[4][6] |

| Molecular Weight | 196.22 g/mol [5] | 232.68 g/mol [4][6] |

| Appearance | Off-white to brown crystalline powder (inferred from 3-fluoro isomer)[1] | Solid (typical for salts) |

| Purity/Specification | Typically >98% (by HPLC)[1] | Typically >96% (by HPLC)[3] |

Synthesis and Mechanistic Insights

The synthesis of 2-Fluoro-4-morpholinoaniline is a multi-step process that relies on well-established organic chemistry principles. A common and efficient pathway involves a nucleophilic aromatic substitution (SNAr) reaction followed by a reduction. The final step is the formation of the hydrochloride salt.

Synthetic Pathway

A plausible and industrially relevant synthesis route starts from 1,2-difluoro-4-nitrobenzene.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr) : 1,2-difluoro-4-nitrobenzene is reacted with morpholine. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. The fluorine atom para to the nitro group is more activated and is substituted by the secondary amine of the morpholine ring to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[7] The causality here is the significant electron deficiency created at the C4 position, making it highly susceptible to nucleophilic substitution.

-

Step 2: Nitro Group Reduction : The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to a primary amine. A common and effective method for this transformation is catalytic hydrogenation or using reducing agents like iron powder in the presence of an acid (e.g., ammonium chloride).[7] This step yields the free base, 2-Fluoro-4-morpholinoaniline.

-

Step 3: Salt Formation : The resulting aniline derivative is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., isopropanol, ethanol) to precipitate the stable hydrochloride salt.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and quality of this compound, a suite of analytical techniques is employed. Each method provides a piece of a self-validating system to confirm the compound's integrity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and environment of protons. Expected signals would include aromatic protons, and the characteristic triplets of the morpholine ring protons. For the related 3-fluoro-4-morpholinoaniline, signals are observed around 6.4-6.8 ppm for aromatic protons, 3.87 ppm for -CH₂O- protons, and 2.99 ppm for -CH₂N- protons.[8] Similar shifts would be expected for the 2-fluoro isomer.

-

¹³C NMR : Shows the number of unique carbon atoms. The carbon attached to the fluorine will exhibit a large C-F coupling constant. For the 3-fluoro isomer, the C-F carbon signal is at 156.9 ppm with a J-coupling of 245.4 Hz.[8]

-

-

Mass Spectrometry (MS) : Confirms the molecular weight of the compound. For the free base, the expected [M+H]⁺ ion would be at m/z 197.1.[9] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy : Identifies functional groups. Key peaks would include N-H stretching for the amine, C-F stretching, C-O-C stretching of the morpholine ether, and aromatic C-H and C=C vibrations.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : This is the standard method for determining purity. A reversed-phase C18 column is typically used with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, often with an acid modifier like acetic or formic acid.[10][11] Detection is commonly performed using a UV detector.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Combines the separation power of HPLC with the detection specificity of mass spectrometry, making it ideal for identifying and quantifying impurities, even at trace levels.[10]

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control.

Applications in Drug Discovery and Development

The primary and most well-documented application of this compound is its use as a pivotal intermediate in the synthesis of the antibiotic Linezolid.

Role in Linezolid Synthesis

Linezolid is the first member of the oxazolidinone class of antibiotics. Its unique mechanism of action involves inhibiting the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex. 2-Fluoro-4-morpholinoaniline provides the core aniline-morpholine fragment of the Linezolid molecule. The fluorine atom contributes to the molecule's metabolic stability and potency.[1]

Pathway to an Active Pharmaceutical Ingredient (API)

Caption: Role as a key starting material for the antibiotic Linezolid.

Potential for Further Discovery

The fluorinated morpholinoaniline scaffold is a "privileged structure" in medicinal chemistry. Beyond Linezolid, this core is being explored for the development of other bioactive agents. Derivatives such as novel sulfonamides and carbamates have been synthesized and investigated for their antimicrobial properties.[1] The unique electronic and steric properties imparted by the fluorine and morpholine moieties make this a versatile starting point for generating new chemical entities with potential therapeutic value.

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on similar aniline derivatives apply.[12]

-

Handling :

-

Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[12]

-

Wash hands thoroughly after handling.[14]

-

-

Storage :

-

Disposal :

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

-

References

- 2a biotech. (n.d.). This compound.

- PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information.

- AK Scientific, Inc. (n.d.). 2-Fluoro-4-morpholinoaniline dihydrochloride.

- Fisher Scientific. (2025, December 20). Safety Data Sheet: 4-Morpholinoaniline.

- BLD Pharm. (n.d.). This compound.

- Thermo Fisher Scientific. (2011, March 15). Safety Data Sheet: 4-Chloro-2-fluoroaniline.

- TCI Chemicals. (2025, November 13). Safety Data Sheet: 4-Fluoroaniline Hydrochloride.

- Fisher Scientific. (n.d.). Safety Data Sheet: 2-Chloro-4-fluoroaniline.

- Aldrich. (2025, November 6). Safety Data Sheet: 4-(2-Aminoethyl)morpholine.

- ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.

- BOC Sciences. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications.

- Google Patents. (n.d.). CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

- United States Biological. (n.d.). 5-Fluoro-2-(morpholin-4-yl)aniline hydrochloride - Data Sheet.

- ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 3-fluoro-4-morpholinoaniline.

- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....

- Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 724-730.

- BenchChem. (n.d.). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.

Sources

- 1. innospk.com [innospk.com]

- 2. researchgate.net [researchgate.net]

- 3. 2abiotech.net [2abiotech.net]

- 4. 1187582-49-5|this compound|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-fluoro-4- morpholinoaniline [orgspectroscopyint.blogspot.com]

- 9. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline - Google Patents [patents.google.com]

- 10. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Fluoro-4-morpholinoaniline HCl

An In-depth Technical Guide Topic: Physicochemical Properties of 2-Fluoro-4-morpholinoaniline HCl Audience: Researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Fluoro-4-morpholinoaniline Hydrochloride (HCl). As a fluorinated morpholinoaniline derivative, this compound represents a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. Understanding its fundamental properties such as solubility, pKa, lipophilicity, and stability is paramount for its effective application in research and development. This document synthesizes available data with field-proven experimental protocols, offering researchers a practical and authoritative resource. We delve into the causality behind experimental choices, provide self-validating methodologies for characterization, and ground all claims in verifiable references. Where experimental data is not publicly available, we provide robust, step-by-step protocols for its determination in a standard laboratory setting.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. 2-Fluoro-4-morpholinoaniline HCl is the hydrochloride salt of the parent free base, 2-Fluoro-4-morpholinoaniline. The presence of the HCl salt significantly influences properties like solubility and handling compared to the free base.

Table 1: Chemical Identification

| Identifier | 2-Fluoro-4-morpholinoaniline HCl | 2-Fluoro-4-morpholinoaniline (Free Base) |

|---|---|---|

| IUPAC Name | 2-fluoro-4-morpholin-4-ylanilinium chloride | 2-fluoro-4-morpholin-4-ylaniline[1] |

| CAS Number | 1187582-49-5[2][3] | 209960-29-2[1] |

| Molecular Formula | C₁₀H₁₄ClFN₂O[2][4] | C₁₀H₁₃FN₂O[1] |

| Molecular Weight | 232.68 g/mol [2][4] | 196.22 g/mol [1] |

| Canonical SMILES | C1COCCN1C2=CC(=C(C=C2)F)N.Cl | C1COCCN1C2=CC(=C(C=C2)F)N |

| InChIKey | VMIJMGVGJOUFCC-UHFFFAOYSA-N (Free Base)[1] | VMIJMGVGJOUFCC-UHFFFAOYSA-N[1] |

The structure consists of a central benzene ring substituted with a fluorine atom and an amino group, as well as a morpholine ring. The hydrochloride salt is formed by the protonation of the most basic site, the exocyclic primary amine, which is fundamental to its behavior in solution.

Sources

Whitepaper: A Multi-technique Approach to the Definitive Structure Elucidation of 2-Fluoro-4-morpholinoaniline Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous, unambiguous confirmation of a molecule's chemical structure is a foundational pillar of chemical and pharmaceutical development. This is particularly critical for active pharmaceutical ingredient (API) intermediates, where structural integrity dictates the success of subsequent synthesis steps and the purity of the final product. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of 2-Fluoro-4-morpholinoaniline hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.[1] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of orthogonal analytical methods—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—culminating in the definitive proof offered by Single-Crystal X-ray Diffraction. The causality behind experimental choices, the interpretation of complex data, and the establishment of a self-validating analytical workflow are the core tenets of this document.

Introduction: The Imperative for Structural Certainty

2-Fluoro-4-morpholinoaniline serves as a crucial building block in medicinal chemistry.[1] Its hydrochloride salt form is often preferred in development and synthesis due to enhanced stability, crystallinity, and handling properties.[2][3][4] However, the introduction of the hydrochloride moiety presents a structural question: which of the two nitrogen atoms—the aniline primary amine or the morpholine tertiary amine—is protonated? Answering this question is not merely academic; it is essential for understanding the molecule's reactivity, solubility, and downstream behavior.

This guide details a comprehensive strategy to confirm not only the covalent framework of the molecule but also the precise location of the proton and the chloride counter-ion. Our approach is designed to be a self-validating system, where data from each technique corroborates the others, leading to an unassailable structural assignment.

Foundational Analysis: Confirming the Covalent Skeleton

Before interrogating the finer points of the hydrochloride salt structure, we must first confirm the molecular formula and the covalent bonding network of the parent molecule, 2-Fluoro-4-morpholinoaniline.

Table 1: Core Molecular Properties

| Property | Expected Value | Source |

|---|---|---|

| Molecular Formula (Free Base) | C₁₀H₁₃FN₂O | [5] |

| Molecular Weight (Free Base) | 196.22 g/mol | [5] |

| Molecular Formula (HCl Salt) | C₁₀H₁₄ClFN₂O | [6] |

| Molecular Weight (HCl Salt) | 232.68 g/mol |[6] |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. For a polar molecule that is likely to be a salt, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically allows the observation of the protonated molecular ion of the free base, [M+H]⁺, as the hydrochloride salt dissociates in the spray solution. This provides immediate confirmation of the mass of the organic component.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 acetonitrile/water mixture.

-

Chromatography: Inject 5 µL onto a C18 HPLC column (e.g., 150 mm x 4.6 mm, 3 µm) with a gradient elution.[7][8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Rationale: The formic acid ensures the analyte remains protonated for good ESI response in positive ion mode.

-

-

MS Detection: Analyze the eluent using an ESI source in positive ion monitoring mode. Scan a mass range of m/z 50-500.

Expected Data & Interpretation: The primary observation will be a strong signal corresponding to the protonated free base. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Interpretation |

|---|

| [M+H]⁺ | 197.1085 | Within 5 ppm | Confirms the elemental composition C₁₀H₁₄FN₂O⁺. |

The fragmentation pattern can also provide corroborating structural evidence, such as the characteristic loss of ethylene from the morpholine ring.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The key insight from IR is the confirmation of the aniline N-H bonds, the aromatic ring, the morpholine ether C-O-C bond, and the C-F bond. For the hydrochloride salt, the N-H stretching region becomes particularly informative. Protonation of an amine group leads to the formation of an ammonium salt (R-NH₃⁺), which presents broad, strong absorptions in the 2400-3000 cm⁻¹ range, distinct from the sharper free amine stretches (~3300-3500 cm⁻¹).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact.

-

Analysis: Collect the spectrum, typically by co-adding 16 or 32 scans, over a range of 4000-400 cm⁻¹. Perform a background scan of the clean crystal first.

Expected Data & Interpretation:

Table 3: Key IR Absorption Bands for Structure Confirmation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3200-2800 (broad) | N-H⁺ Stretch | Ammonium ion | Strong evidence of amine protonation.[9] |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring. |

| ~2950-2850 | C-H Stretch | Aliphatic (Morpholine) | Confirms the morpholine ring CH₂ groups. |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands characteristic of the phenyl group. |

| ~1250-1150 | C-N Stretch | Aryl-N | |

| ~1115 | C-O-C Stretch | Ether (Morpholine) | Confirms the morpholine ring ether linkage. |

| ~1200-1000 | C-F Stretch | Aryl-F | Confirms the presence of the fluorine substituent.[10] |

The observation of a broad ammonium stretch instead of sharp primary amine N-H stretches would strongly suggest the aniline nitrogen is the site of protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

Expertise & Causality: NMR is the most powerful spectroscopic technique for elucidating the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular skeleton, confirm substituent positions, and gain insight into the site of protonation.

Experimental Protocol: NMR Sample Preparation

-

Solvent Choice: Dissolve ~10-20 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (like N-H).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (δ 0.00 ppm), if not already present in the solvent.

-

Analysis: Acquire ¹H, ¹³C, ¹⁹F, and 2D (COSY, HSQC) spectra on a high-field spectrometer (e.g., 400 MHz or higher).[11]

¹H and ¹⁹F NMR Analysis

The proton NMR spectrum will provide information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). For this molecule, we expect to see signals for the three aromatic protons and the eight morpholine protons. The ¹⁹F NMR will confirm the single fluorine environment.

Table 4: Predicted ¹H and ¹⁹F NMR Chemical Shifts and Couplings (in DMSO-d₆)

| Atom(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| Ar-H | ~7.0-7.5 | m | 3 aromatic protons | |

| NH₃⁺ | ~7-10 (broad) | s (broad) | 3 exchangeable protons on aniline N | |

| O-(CH₂)₂ | ~3.7-3.9 | t | J ≈ 4-5 | 4 protons adjacent to morpholine oxygen |

| N-(CH₂)₂ | ~3.0-3.2 | t | J ≈ 4-5 | 4 protons adjacent to morpholine nitrogen |

| Ar-F | ~ -110 to -130 | m | | 1 fluorine atom |

Causality: The fluorine atom will couple to the adjacent aromatic protons, which can be observed in both the ¹H and ¹⁹F spectra, confirming its position relative to them. The broad, downfield signal for the NH₃⁺ protons is characteristic of an ammonium salt in DMSO-d₆ and provides strong evidence for protonation at the aniline nitrogen.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the carbon framework. We expect 10 distinct carbon signals. The carbon directly attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), which is a definitive marker for its location.

Table 5: Predicted ¹³C NMR Data

| Carbon Atom | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-F | ~150-160 | d | ¹J ≈ 240-250 |

| C-N (Aniline) | ~140-150 | d | ²J ≈ 10-15 |

| C-N (Morpholine) | ~130-140 | d | ³J ≈ 5-10 |

| Aromatic CH | ~105-125 | d | |

| O-CH₂ | ~66-68 | s |

| N-CH₂ | ~48-50 | s | |

2D NMR for Final Connectivity

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the connectivity within the aromatic ring and within the morpholine ring (i.e., the O-CH₂ protons are coupled to the N-CH₂ protons).

-

HSQC (Heteronuclear Single Quantum Coherence): Will map each proton signal to the carbon atom it is directly attached to, confirming the assignments made in the 1D spectra.

The Gold Standard: Single-Crystal X-ray Diffraction

Trustworthiness: While the collective spectroscopic data provides an exceptionally strong case for the proposed structure, it remains circumstantial. Single-Crystal X-ray Diffraction (SCD or SXRD) is the only technique that provides direct, unambiguous evidence of the three-dimensional atomic arrangement in the solid state.[4][12] For a hydrochloride salt, its power is unmatched because it will definitively locate the proton on the aniline nitrogen and show the precise geometric relationship and hydrogen bonding interactions with the chloride counter-ion.[13]

Experimental Protocol: From Crystal to Structure

-

Crystal Growth (The Critical Step): High-quality single crystals are paramount. This is often the most challenging part of the experiment.

-

Method: Slow evaporation is a common technique. Dissolve the hydrochloride salt to saturation in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone/water).

-

Setup: Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

-

-

Crystal Selection and Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on the diffractometer. The instrument will rotate the crystal while irradiating it with X-rays, collecting thousands of diffraction spots.

-

Structure Solution and Refinement:

-

Specialized software is used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the map and refined against the experimental data to achieve the best possible fit, resulting in the final structure.

-

The output, a Crystallographic Information File (CIF), contains the precise coordinates of every atom, allowing for the exact measurement of bond lengths, bond angles, and intermolecular interactions, such as the N-H···Cl hydrogen bonds that define the crystal packing.

Conclusion: An Integrated and Self-Validating Proof of Structure

The structure elucidation of this compound is achieved not by a single experiment, but by the logical synthesis of data from multiple, orthogonal techniques.

-

Mass Spectrometry confirms the molecular mass of the organic cation.

-

IR Spectroscopy identifies the key functional groups and provides the first strong evidence of amine protonation.

-

A full suite of NMR experiments (¹H, ¹³C, ¹⁹F, and 2D) maps the complete covalent framework, confirms substituent positions, and corroborates the site of protonation in solution.

-

Single-Crystal X-ray Diffraction delivers the final, definitive proof, providing an unambiguous 3D picture of the atomic arrangement, including the specific location of the proton and its interaction with the chloride anion in the solid state.

This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides the absolute structural certainty required for drug development and advanced chemical manufacturing.

References

- X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (n.d.). University of Cambridge.

- X-ray studies of molecular structure during the crystallisation of organic salts. (2022, November 15). Apollo - University of Cambridge Repository.

- 2-Fluoro-4-(morpholin-4-yl)aniline. (n.d.). PubChem.

- This compound. (n.d.). 2a biotech.

- Crystal structure of hydrochloride salt, 2: (a) dimeric unit of... (n.d.). ResearchGate.

- Cook, A. S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega.

- Ullah, H., et al. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. National Institutes of Health (NIH).

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). ResearchGate.

- This compound. (n.d.). BLD Pharm.

- 3-fluoro-4- morpholinoaniline. (2018, September 23). ORGANIC SPECTROSCOPY INTERNATIONAL.

- 3-Fluoro-4-morpholinoaniline. (n.d.). PubChem.

- Synthesis method of 2-fluorine-4-substituted aminoaniline. (n.d.). Google Patents.

- Synthesis and Characterization of... as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. (n.d.). PubMed Central.

- Dong, S., Yang, H., & Ye, D. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 724-730.

- Morpholine hydrochloride. (n.d.). NIST WebBook.

- Infrared spectra and the structure of drugs of the fluoroquinolone group. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. X-ray studies of molecular structure during the crystallisation of organic salts - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Fluoro-4-(morpholin-4-yl)aniline | C10H13FN2O | CID 11481003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1187582-49-5|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Morpholine hydrochloride [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Fluoro-4-morpholinoaniline Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 2-Fluoro-4-morpholinoaniline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of these essential analytical techniques for the structural elucidation and purity assessment of this compound. The methodologies and interpretations presented herein are grounded in established principles and data from closely related structural analogs, offering a robust framework for the analysis of this and similar molecules.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Its structure, featuring a fluorine-substituted aromatic ring and a morpholine moiety, presents a unique set of spectral characteristics. Accurate and thorough spectral analysis is paramount for confirming the identity, purity, and stability of this compound in research and development settings. This guide will explore the expected ¹H NMR, ¹³C NMR, and mass spectral data for this compound, providing a detailed interpretation based on established chemical principles and comparative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-Fluoro-4-morpholinoaniline and the experimental protocol for data acquisition.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of 2-Fluoro-4-morpholinoaniline is expected to exhibit distinct signals corresponding to the aromatic protons, the morpholine protons, and the amine protons. The presence of the hydrochloride salt may lead to peak broadening and a downfield shift of the amine and adjacent protons. The analysis below is for the free base, with the understanding that the hydrochloride salt will show similar patterns with some chemical shift variations.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | ~6.7-6.9 | Doublet of doublets (dd) | J(H-F) ≈ 10-12, J(H-H) ≈ 2-3 |

| H-5 | ~6.9-7.1 | Doublet of doublets (dd) | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| H-6 | ~6.6-6.8 | Triplet of doublets (td) | J(H-H) ≈ 8-9, J(H-F) ≈ 8-9 |

| Morpholine (-CH₂-N-) | ~3.0-3.2 | Triplet (t) | J ≈ 4-5 |

| Morpholine (-CH₂-O-) | ~3.8-4.0 | Triplet (t) | J ≈ 4-5 |

| -NH₂ | ~3.6 (broad) | Singlet (s) | - |

Interpretation:

The aromatic region is anticipated to show a complex pattern due to the fluorine substitution. The proton ortho to the fluorine (H-3) will appear as a doublet of doublets due to coupling with the fluorine and the adjacent proton. The other two aromatic protons (H-5 and H-6) will also exhibit splitting based on their coupling with neighboring protons and the fluorine atom. The morpholine moiety is expected to show two distinct triplets, characteristic of the -CH₂-N- and -CH₂-O- groups.[1] The amine protons will likely appear as a broad singlet, which can exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine atom will cause characteristic splitting of the signals for the carbon atoms it is directly attached to and those in close proximity.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~140-142 (d, J(C-F) ≈ 10-12 Hz) |

| C-2 (-F) | ~154-156 (d, J(C-F) ≈ 240-250 Hz) |

| C-3 | ~115-117 (d, J(C-F) ≈ 20-25 Hz) |

| C-4 (-morpholine) | ~130-132 (d, J(C-F) ≈ 5-7 Hz) |

| C-5 | ~118-120 |

| C-6 | ~110-112 (d, J(C-F) ≈ 3-5 Hz) |

| Morpholine (-CH₂-N-) | ~50-52 |

| Morpholine (-CH₂-O-) | ~66-68 |

Interpretation:

The carbon directly attached to the fluorine atom (C-2) will exhibit a large coupling constant, a hallmark of C-F bonds. The other aromatic carbons will show smaller carbon-fluorine couplings depending on their distance from the fluorine atom. The morpholine carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrument Setup: Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS). Select an appropriate ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the expected molecular ion.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

References

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 6, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 4-(2-fluoro-4-nitrophenyl)morpholine. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline. Retrieved January 6, 2026, from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2018, September 23). 3-fluoro-4-morpholinoaniline. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. Retrieved January 6, 2026, from [Link]

-

Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-fluoroaniline. Retrieved January 6, 2026, from [Link]

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved January 6, 2026, from [Link]

-

Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.). Retrieved January 6, 2026, from [Link]

-

New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE. Retrieved January 6, 2026, from [Link]

-

Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. (n.d.). Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2-Fluoro-4-iodoaniline. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Benzenamine, 2-chloro-4-fluoro-. Retrieved January 6, 2026, from [Link]

Sources

biological activity of fluorinated morpholinoaniline derivatives

An In-depth Technical Guide to the Biological Activity of Fluorinated Morpholinoaniline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of fluorinated morpholinoaniline derivatives. By integrating key structural motifs—the versatile morpholine ring, the aniline core, and the strategic incorporation of fluorine—these compounds have emerged as a prominent class of molecules in medicinal chemistry. We will delve into their significant antimicrobial, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

The Strategic Importance of Fluorine and the Morpholinoaniline Scaffold

The morpholinoaniline scaffold is a privileged structure in drug discovery, most notably as the core of the oxazolidinone antibiotic Linezolid. The precursor, 3-fluoro-4-morpholinoaniline, is a critical intermediate in Linezolid's synthesis.[1][2] The introduction of fluorine into pharmaceutical candidates is a well-established strategy to enhance drug-like properties.[3] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4][5] Specifically, fluorination can increase potency, improve the pharmacological profile, and in some cases, modulate the pKa of nearby functional groups to achieve selective targeting of tissues with different pH environments, such as inflamed or tumor tissues.[2][6]

Antimicrobial Activity: Targeting Essential Bacterial Machinery

Derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[1] This broad-spectrum potential makes them attractive candidates for combating infectious diseases, particularly in an era of growing antibiotic resistance.

Mechanism of Action: Inhibition of DNA Gyrase and DHFR

A primary mechanism for the antibacterial action of these compounds is the dual inhibition of two essential bacterial enzymes: DNA gyrase and dihydrofolate reductase (DHFR).[1]

-

DNA Gyrase: This enzyme is a type II topoisomerase found in bacteria that controls the topological state of DNA by introducing negative supercoils, which is crucial for DNA replication and transcription.[1] Its inhibition leads to a disruption of these vital processes, ultimately causing bacterial cell death.

-

DHFR: This enzyme is critical for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides and certain amino acids. Inhibiting DHFR blocks the folate pathway, halting DNA synthesis and cell growth.

Several sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have shown potent, dose-dependent inhibition of these enzymes.[1] Furthermore, some trifluoro-aniline derivatives exhibit rapid bactericidal activity against pathogens like Vibrio parahaemolyticus, a mechanism attributed to the induction of reactive oxygen species (ROS) that cause membrane damage.[7]

Quantitative Antimicrobial Data

| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |

| Derivative 2d | DNA Gyrase | 18.17 | [1] |

| Derivative 3a | DNA Gyrase | ~20 | [1] |

| Derivative 2a | DNA Gyrase | 23.87 | [1] |

| Derivative 2d | DHFR | 4.33 | [1] |

| Derivative 3a | DHFR | ~5 | [1] |

| Derivative 2a | DHFR | 5.54 | [1] |

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory effect of a compound on E. coli DNA gyrase activity. The principle is based on the enzyme's ability to supercoil a relaxed plasmid DNA (pBR322). Inhibition is observed as a reduction in the amount of supercoiled DNA.

Materials:

-

E. coli DNA Gyrase (e.g., from Invitrogen or a similar supplier)

-

Relaxed pBR322 DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

-

Test Compounds (dissolved in DMSO)

-

Positive Control (e.g., Ciprofloxacin)

-

Stop Solution/Loading Dye (e.g., STEB buffer with 1% SDS, 0.05% bromophenol blue, 5% sucrose)

-

Agarose Gel (1%) with Ethidium Bromide

-

TAE Buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the components in the following order: Assay Buffer, relaxed pBR322 DNA (e.g., 0.5 µg), and varying concentrations of the test compound or positive control.

-

Enzyme Addition: Initiate the reaction by adding E. coli DNA gyrase (e.g., 1 unit). The final reaction volume is typically 20-30 µL.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 5-10 µL of the Stop Solution/Loading Dye.

-

Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the electrophoresis in TAE buffer at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The relaxed plasmid migrates slower than the supercoiled form. Quantify the band intensities using densitometry software. Calculate the percentage of inhibition relative to the no-compound control and determine the IC50 value.

Visualization: Antimicrobial Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Computational Molecular Docking of Fluorinated Morphine Derivatives fo" by Mirabella Romano and Emily Chen [digitalcommons.chapman.edu]

- 7. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species [mdpi.com]

A Technical Guide to Investigating the Mechanism of Action of 2-Fluoro-4-morpholinoaniline Compounds as Putative PI3K/Akt/mTOR Pathway Inhibitors

Abstract

The 2-fluoro-4-morpholinoaniline scaffold is a privileged structure in medicinal chemistry, appearing in compounds with diverse biological activities, from antimicrobial to anticancer effects.[1][2][3][4] Analysis of structurally related molecules reveals a recurring pattern of activity against key cellular signaling nodes, particularly the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[5][6][7][8] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[6][9] Compounds containing a morpholine moiety have been shown to be beneficial for mTOR inhibition and are present in numerous PI3K inhibitors, some of which have advanced to clinical trials.[5][10][11] This guide presents a potential mechanism of action for 2-fluoro-4-morpholinoaniline derivatives, hypothesizing that they function as ATP-competitive inhibitors of PI3K and/or mTOR kinases. We provide a comprehensive, field-proven framework for validating this hypothesis, detailing the strategic selection of assays, step-by-step experimental protocols, and data interpretation to rigorously test this proposed mechanism.

Introduction: The Rationale for Targeting PI3K/Akt/mTOR

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a high-priority target for therapeutic development.[5][9] The pathway is initiated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which activate Class I PI3Ks. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt and PDK1, to the cell membrane, leading to Akt activation.

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), which subsequently promotes protein synthesis, lipid biogenesis, and cell growth while inhibiting autophagy. The structural similarity between the ATP-binding catalytic sites of PI3K and mTOR has enabled the development of dual inhibitors, which can completely shut down Akt activation and offer a powerful therapeutic strategy.[5][7]

The 2-fluoro-4-morpholinoaniline core combines several features suggestive of kinase inhibitory activity: a heterocyclic morpholine ring known to improve pharmacokinetic properties and engage with kinase active sites, and an aniline backbone that can be readily functionalized to optimize target affinity and selectivity.[1][10] Based on extensive precedent with similar chemical scaffolds, we hypothesize that these compounds directly inhibit PI3K and/or mTOR.

Hypothesized Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the hypothesized points of inhibition for 2-fluoro-4-morpholinoaniline compounds.

Caption: Hypothesized mechanism targeting the PI3K/mTOR signaling axis.

Experimental Validation Strategy

To rigorously test our hypothesis, we propose a tiered experimental approach, moving from broad cellular effects to specific molecular interactions. This strategy ensures that each step builds logically on the last, providing a self-validating workflow from phenotype to mechanism.

Overall Experimental Workflow

Caption: Tiered strategy for mechanism of action validation.

Tier 1: Assessing Cellular Anti-proliferative Activity

Causality: The first step is to confirm that the 2-fluoro-4-morpholinoaniline compounds exert a biological effect consistent with the inhibition of a pro-survival pathway. A standard cell viability assay using cancer cell lines known to have a hyperactivated PI3K pathway (e.g., MCF-7, A549) is the logical starting point.

Protocol: MTT Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2x serial dilution of the test compound in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).

Expected Data & Interpretation:

A potent compound will exhibit a low IC₅₀ value, indicating it effectively inhibits cell proliferation. This result provides the foundational evidence needed to justify a deeper mechanistic investigation.

| Compound | Cell Line | IC₅₀ (µM) |

| Compound X | MCF-7 | 1.5 |

| Compound Y | MCF-7 | 12.8 |

| Doxorubicin (Control) | MCF-7 | 0.8 |

Tier 2: Verifying PI3K/Akt/mTOR Pathway Inhibition

Causality: If the compounds are inhibiting PI3K or mTOR, we expect to see a dose-dependent decrease in the phosphorylation of key downstream substrates. Western blotting is the gold-standard technique for this analysis.

Protocol: Western Blot for Phospho-protein Analysis

-

Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for 2-4 hours. Include a vehicle control.

-

Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-Akt (Ser473) - Marker for mTORC2/upstream activity

-

Total Akt - Loading control

-

Phospho-S6K (Thr389) - Marker for mTORC1 activity

-

Total S6K - Loading control

-

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Interpretation: A PI3K/mTOR inhibitor should decrease the levels of p-Akt and p-S6K without affecting the total protein levels. A selective mTORC1 inhibitor would decrease p-S6K but might lead to an increase in p-Akt due to feedback loop relief. A dual PI3K/mTOR inhibitor will suppress both readouts.[5][12]

Tier 3: Confirming Direct Target Engagement

Causality: Cellular data strongly suggests pathway inhibition, but it does not prove direct binding. We must differentiate between direct target inhibition and indirect downstream effects. An in vitro kinase assay directly measures the compound's ability to inhibit the enzymatic activity of the purified target protein.

Protocol: In Vitro Kinase Glo® Assay (Promega)

This commercial assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates ATP consumption by the kinase; inhibition of the kinase results in a higher signal.

-

Reagent Preparation: Prepare kinase buffer, purified recombinant human PI3Kα or mTOR enzyme, substrate (e.g., PIP2 for PI3K), and ATP.

-

Reaction Setup (384-well plate):

-

Add test compound dilutions in DMSO.

-

Add the kinase/substrate mixture to all wells.

-

Initiate the reaction by adding ATP.

-

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection: Add Kinase-Glo® Reagent, which lyses the enzyme and measures the remaining ATP via a luciferase reaction.

-

Readout: Measure luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition relative to no-enzyme and no-compound controls to determine the IC₅₀ for direct enzyme inhibition.

Expected Data & Interpretation:

This assay provides quantitative proof of direct target inhibition and allows for comparison of potency against different kinase isoforms.

| Compound | Target Kinase | Direct Inhibition IC₅₀ (nM) |

| Compound X | PI3Kα | 5.2 |

| Compound X | mTOR | 8.7 |

| PKI-587 (Control) | PI3Kα | 0.4 |

| PKI-587 (Control) | mTOR | 1.6 |

Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy to investigate the hypothesis that 2-fluoro-4-morpholinoaniline compounds act as inhibitors of the PI3K/Akt/mTOR pathway. By systematically progressing from cellular phenotype to direct biochemical inhibition, researchers can generate a comprehensive data package to validate this mechanism of action. Positive results from this workflow would provide a strong rationale for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy testing in xenograft cancer models. The inherent "drug-like" properties of the morpholine scaffold make this compound class a highly attractive starting point for novel anticancer therapeutics.

References

-

PubChem. (n.d.). 2-Fluoro-4-(morpholin-4-yl)aniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 86. Available at: [Link]

-

Gao, Y., et al. (2021). Overview of Research into mTOR Inhibitors. Molecules, 26(7), 1955. Available at: [Link]

-

Ribeiro, C., et al. (2023). Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. Molecules, 28(7), 3058. Available at: [Link]

-

ResearchGate. (n.d.). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Retrieved from [Link]

- Vlahos, C. J., et al. (1994).A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. (Note: While not directly cited, this is a foundational paper for morpholine-containing PI3K inhibitors. A general search would lead to it, but a specific URL is not in the results.)

-

ResearchGate. (n.d.). (A) Reported scaffold of the 2,9-disubstituted-6-morpholino purine.... Retrieved from [Link]

-

Janakiramudu, D. B., et al. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44, 469-489. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

-

National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Library of Medicine. Retrieved from [Link]

-

Xinghui. (n.d.). Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. Retrieved from [Link]

-

Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e22026. Available at: [Link]

-

Semantic Scholar. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3235-3247. Available at: [Link]

-

Ahmad, F., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Molecular Diversity. Available at: [Link]

-

Ghasemi, F., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Molecular Biotechnology. Available at: [Link]

-

Lindsley, C. W., et al. (2012). Diverse heterocyclic scaffolds as allosteric inhibitors of AKT. Bioorganic & Medicinal Chemistry Letters, 22(6), 2271-2275. Available at: [Link]

-

Liu, Q., et al. (2012). Current development of the second generation of mTOR inhibitors as anticancer agents. Recent Patents on Anti-Cancer Drug Discovery, 7(2), 153-162. Available at: [Link]

-

ResearchGate. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells. Retrieved from [Link]

-

Ghasemi, F., et al. (2024). Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Molecular Biotechnology. Available at: [Link]

- Google Patents. (n.d.).CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.

Sources

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Current development of the second generation of mTOR inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

2-Fluoro-4-morpholinoaniline hydrochloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Fluoro-4-morpholinoaniline Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Uncharted Solubility Landscape

This document, therefore, deviates from a simple data sheet. Instead, it serves as a comprehensive technical guide and a strategic manual for the research scientist. We will delve into the theoretical principles governing the solubility of this specific molecule, leveraging the known properties of its parent aniline. More critically, we will provide a robust, field-proven experimental framework for you to determine its solubility profile with confidence. This guide is built on the principles of predictive chemistry and rigorous experimental design, empowering you to generate the data required for your research and development endeavors.

Physicochemical Profile: From Free Base to Hydrochloride Salt

A thorough understanding of a molecule's inherent properties is the first step in predicting its behavior in different solvent systems.

The Parent Compound: 2-Fluoro-4-morpholinoaniline

The free base, 2-Fluoro-4-morpholinoaniline, possesses a unique combination of functional groups that dictate its polarity and potential for intermolecular interactions.

-

Molecular Formula: C₁₀H₁₃FN₂O[1]

-

Molecular Weight: 196.22 g/mol [2]

-

Appearance: Off-white to brown crystalline powder[3]

-

Melting Point: Approximately 121-123 °C[3]

-

Key Structural Features:

-

An aromatic aniline ring, which introduces a degree of hydrophobicity.

-

A primary amine (-NH₂), which is a hydrogen bond donor and acceptor, and a site for basicity.

-

A morpholine ring, which contains an ether linkage and a tertiary amine, adding to the molecule's polarity and hydrogen bonding capability (as an acceptor).

-

A fluorine atom, an electron-withdrawing group that can influence the basicity of the aniline nitrogen and participate in weak intermolecular interactions.

-

Amines, in general, are soluble in a range of organic solvents, including alcohols, ethers, and benzene.[4][5] The parent compound, 3-Fluoro-4-morpholinoaniline (an isomer), is noted to be soluble in methanol.[6] This suggests that the free base of our target molecule likely exhibits good solubility in polar organic solvents.

The Hydrochloride Salt: A Shift in Properties

The formation of a hydrochloride salt involves the protonation of the most basic nitrogen atom by hydrochloric acid.[7] In 2-Fluoro-4-morpholinoaniline, this is expected to be the primary amine, given that the lone pair on the morpholine nitrogen is less available due to its aliphatic nature being less basic than the primary aromatic amine. This transformation from a neutral molecule to an ionic salt dramatically alters its physicochemical properties.

-

Increased Polarity: The introduction of a positive charge on the nitrogen and the presence of the chloride counter-ion (Cl⁻) make the molecule significantly more polar than its free base form.[8]

-

Enhanced Hydrogen Bonding: The newly formed ammonium group (-NH₃⁺) is a potent hydrogen bond donor.

-

Higher Melting Point: Generally, salts have higher melting points than their corresponding free bases due to strong ionic lattice forces.

-

Aqueous vs. Organic Solubility: This salt formation is a common strategy to increase a drug's aqueous solubility.[7][9] Conversely, this increased polarity typically leads to a decrease in solubility in nonpolar organic solvents.[8]

The relationship between the free base and its hydrochloride salt is a fundamental acid-base equilibrium.

Caption: Acid-base equilibrium of the target compound.

Theoretical Solubility Predictions in Organic Solvents

The principle of "like dissolves like" is our primary guide.[10] Solvents that can effectively solvate the charged ammonium group and the chloride ion will be the most effective.

We can categorize organic solvents to make educated predictions:

| Solvent Class | Examples | Predicted Solubility of Hydrochloride Salt | Rationale |